The synthesis of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step processes that may include cyclization reactions and functional group transformations. While specific synthetic routes may vary, a common method involves:
Key parameters during synthesis may include temperature control, reaction time, and the choice of solvents to optimize yield and purity.
The molecular structure of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate features a bicyclic framework consisting of a pyrrolidine ring fused to a saturated six-membered ring. The cis configuration indicates that substituents on the rings are oriented on the same side, which can significantly influence its chemical behavior and biological activity.
The compound exhibits stereochemistry that can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the spatial arrangement of atoms. The InChI Key for this compound is XEDSJRNOTLOESP-UHFFFAOYSA-N, which aids in its identification across chemical databases .
cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate may participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent choice, temperature, and concentration.
Further studies would be necessary to elucidate its precise mechanism in biological systems.
The physical properties of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate include:
Chemical properties include:
These properties can be determined through standard laboratory techniques including solubility tests and thermal analysis.
cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has potential applications in various fields:
The construction of the pyrrolo[3,2-b]pyridine bicycle represents the foundational step in synthesizing cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This fused heterocyclic system demands precise bond formation strategies to establish the correct ring topology and nitrogen atom positioning. The core architecture typically originates from acyclic precursors containing appropriately functionalized pyridine and pyrrolidine segments, which undergo cyclization through intramolecular bond formation. Industrial routes prioritize atom economy and high-yielding transformations to accommodate scale-up requirements while maintaining the structural integrity of this pharmacologically privileged scaffold [4] .
Two predominant cyclization methodologies dominate the literature for constructing the octahydro-1H-pyrrolo[3,2-b]pyridine framework: reductive amination and ring-closing metathesis (RCM). Reductive amination approaches employ dicarbonyl precursors (e.g., keto-aldehydes or dialdehydes) that undergo controlled intramolecular imine formation followed by reduction. This stepwise sequence allows installation of the bridging nitrogen atom while simultaneously forming the saturated bonds of the pyrrolidine ring. Typical reducing agents include sodium cyanoborohydride or catalytic hydrogenation under moderate pressures (30-50 psi H₂), yielding the saturated bicycle with minimal over-reduction byproducts [2].
Ring-closing metathesis offers an alternative entry via olefin cyclization. Divinylamine precursors undergo cyclization using second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs catalyst) at concentrations of 2-5 mol% in dichloromethane or toluene under reflux. This method provides the unsaturated bicyclic intermediate, which subsequently requires exhaustive hydrogenation to achieve the octahydro state. Critical to success is the strategic placement of olefin termini at C3-C4 and C6-C7 positions to enable correct ring fusion geometry. Post-RCM hydrogenation typically employs palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts, selectively saturating the cyclic diene without compromising other functional groups [5].
Table 1: Comparative Analysis of Cyclization Methods for Pyrrolo[3,2-b]pyridine Core Synthesis
Methodology | Key Reagents/Conditions | Yield Range | Stereochemical Outcome |
---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, RT; or H₂ (50 psi)/Pd-C | 65-78% | Predominantly cis-fused |
Ring-Closing Metathesis | Grubbs-II catalyst, DCM, reflux | 70-85% | Variable (requires post-hydrogenation) |
Intramolecular SNAr | Cs₂CO₃, DMF, 80°C | 55-68% | cis:trans (3:1) |
The Boc group serves dual functions in pyrrolo[3,2-b]pyridine chemistry: it protects the secondary amine during subsequent reactions and directs stereoselective transformations through steric bias. Installation occurs early in synthetic sequences via reaction of the free bicyclic amine with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents (dichloromethane or tetrahydrofuran). Optimal conditions employ catalytic dimethylaminopyridine (DMAP, 0.1 eq) and mild bases (triethylamine or N,N-diisopropylethylamine) at 0-25°C, achieving near-quantitative conversion within 2-4 hours. The resultant tert-butyl carbamate exhibits exceptional stability toward nucleophiles, organometallic reagents, and mild reducing agents, enabling diverse downstream functionalizations [4] .
Strategic deprotection becomes essential for introducing nitrogen substituents or generating pharmaceutically active amines. Boc cleavage demonstrates significant solvent dependence: trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) achieves complete removal within 30 minutes at room temperature, while hydrochloric acid in dioxane (4M solution) requires extended reaction times (2-4 hours). Crucially, the Boc group enhances crystallinity of intermediates, facilitating purification before deprotection. Stability studies confirm that the cis-Boc-protected derivative maintains integrity under standard storage conditions (room temperature, inert atmosphere) for >12 months, making it ideal for multi-step syntheses [1] .
The cis-fusion between pyrrolidine and piperidine rings imposes significant synthetic challenges due to potential epimerization at ring fusion carbon atoms. Stereochemical control emerges as a critical determinant of biological activity, necessitating methods that enforce relative stereochemistry during bicycle formation or through post-cyclization modifications. Computational analyses reveal that the cis-isomer exhibits a 5-7 kcal/mol stability advantage over the trans-configured counterpart due to minimized 1,3-diaxial interactions in the saturated system [4] [8].
Chiral pool strategies successfully leverage enantiopure amino acid derivatives to establish absolute stereochemistry. L-proline and its homologs serve as starting materials for constructing the pyrrolidine segment, with ring expansion protocols generating the fused piperidine ring while preserving chirality. More advanced approaches employ asymmetric hydrogenation of enamide precursors using DuPhos or BINAP-type catalysts. For instance, (S,S)-Et-DuPhos-Rh(I) complexes facilitate enantioselective reduction of cyclic enecarbamates (ee >95%) at 50-100 psi H₂ pressure in methanol. The resulting chiral amine subsequently undergoes ring-closure to form the bicyclic system with controlled stereochemistry at ring fusion positions [7].
Organocatalytic methods provide complementary stereocontrol, particularly in desymmetrization reactions. Proline-derived catalysts (e.g., MacMillan’s imidazolidinones) enable asymmetric Mannich cyclizations between aldehyde precursors and Boc-protected imines. These transformations establish two stereocenters in a single operation with diastereomeric ratios exceeding 10:1 (cis:trans) and enantiomeric excesses of 88-92%. The cis-preference originates from transition state geometries where the catalyst enforces equatorial orientation of incoming nucleophiles relative to the developing bicycle [8].
Kinetic resolution remains indispensable for separating cis-racemates when asymmetric methods prove insufficient. Lipase-mediated acylations demonstrate exceptional selectivity for the (3aS,7aS)-enantiomer using vinyl acetate as acyl donor in methyl tert-butyl ether. Candida antarctica Lipase B (CAL-B) achieves enantiomeric ratios (E) >200, enabling isolation of both enantiomers with >98% ee after 48-72 hours at 25°C. The unreacted alcohol enantiomer is recovered, while the acetate derivative undergoes hydrolysis to yield the mirror-image amine [8].
Diastereomeric crystallization techniques exploit chiral acid additives for large-scale resolutions. Dibenzoyl-D-tartaric acid (DBTA) forms highly insoluble salts preferentially with (3aR,7aR) enantiomers from racemic mixtures in ethanol-water systems. Multiple crystallizations (typically 2-3 cycles) increase enantiopurity to pharmaceutically acceptable levels (>99% de). Modern chromatography using chiral stationary phases (CSP) like amylose tris(3,5-dimethylphenylcarbamate) provides analytical and preparative separation (α = 1.8-2.2) with ethanol-hexane mobile phases, enabling recovery of both enantiomers without derivatization [4] [8].
Table 2: Enantiomeric Resolution Techniques for cis-Pyrrolo[3,2-b]pyridines
Resolution Method | Conditions | Efficiency | Throughput |
---|---|---|---|
Enzymatic Acylation | CAL-B, vinyl acetate, MTBE, 25°C | >98% ee (single enantiomer) | Medium (mg to g) |
Diastereomeric Salt Formation | DBTA, EtOH/H₂O (7:3), 0°C | 99% de after 3 crops | High (kg scale) |
Chiral SFC | Chiralpak AD-H, CO₂/EtOH (85:15), 100 bar | 99.5% ee (analytical) | Low (mg) |
Solvent selection critically impacts the environmental footprint of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate manufacturing. Lifecycle assessment studies identify dichloromethane and N,N-dimethylformamide as major contributors to process mass intensity (PMI >80). Sustainable alternatives include cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF), which demonstrate excellent solvation capabilities for polar intermediates while enabling aqueous separation. Particularly in Boc protection-deprotection sequences, substituting dichloromethane with 2-MeTHF reduces PMI by 45% and eliminates halogenated waste streams without compromising yield or purity [4].
Waste minimization strategies focus on catalytic recycling and atom-economical transformations. Reductive aminations employ tetramethylammonium triacetoxyborohydride as a recyclable reductant via aqueous extraction (pH-dependent solubility). More impressively, enzymatic Boc deprotection using lipases in biphasic systems (water-CPME) generates tert-butanol as the sole byproduct, contrasting with acidic methods that produce stoichiometric trifluoroacetate salts. Solvent recovery rates exceeding 85% are achieved through fractional distillation of reaction mixtures, particularly for low-boiling solvents like tetrahydrofuran and ethyl acetate used in workup procedures [4].
Continuous manufacturing revolutionizes hazardous steps in pyrrolo[3,2-b]pyridine synthesis, particularly those involving exothermic reactions or unstable intermediates. The Boc protection reaction transitions seamlessly to flow chemistry using tubular reactors packed with solid-supported DMAP catalyst. Residence times of 8-12 minutes at 50°C achieve >99% conversion with Boc₂O stoichiometry reduced to 1.05 equivalents. This setup eliminates manual handling of the irritant catalyst while improving heat transfer during the exothermic carbamate formation [2].
Multistep sequences integrating cyclization and protection demonstrate flow’s superiority. A representative process combines reductive amination (catalytic Pd/C bed reactor, H₂ 20 bar) with in-line Boc protection (mixed-bed reactor containing immobilized Boc₂O and scavengers). This telescoped approach converts diketone precursors directly to protected cis-bicycles in 73% isolated yield with residence times under 60 minutes, avoiding intermediate isolation and purification. Continuous hydrogenation specifically enhances safety profile by minimizing high-pressure hydrogen inventory compared to batch autoclaves [2] [4].
Table 3: Continuous Flow vs. Batch Performance for Key Synthetic Steps
Process Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Boc Protection Time | 2-4 hours | 8-12 minutes | 15x faster |
Hydrogenation Scale Limit | 500 L (safety constraints) | Unlimited (modular parallel units) | Scalability enhanced |
Reductive Amination PMI | 32 (kg waste/kg product) | 18 (kg waste/kg product) | 44% reduction |
Highest Temperature Needed | 0°C to 25°C (cryogenic cooling) | 50°C (ambient cooling sufficient) | Energy savings |
These innovations collectively establish a robust, sustainable manufacturing platform for this synthetically challenging bicyclic amine—validating that stereochemical complexity and green chemistry principles coexist in modern pharmaceutical synthesis.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: